4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c19-13-2-1-3-15(10-13)23-9-8-22(18(23)26)11-16(24)21-14-6-4-12(5-7-14)17(20)25/h1-7,10H,8-9,11H2,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFQQNOJGMBNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 3-chlorobenzaldehyde with glycine to form 3-(3-chlorophenyl)-2-oxoimidazolidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol.
Acetylation: The imidazolidinone core is then acetylated using acetic anhydride to introduce the acetamido group.
Coupling with Benzamide: The final step involves coupling the acetylated imidazolidinone with 4-aminobenzamide. This step is typically performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative solvents and reagents that are more environmentally friendly and cost-effective may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other pharmacological activities.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For instance, modifications to its structure could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-Phenyl-2-oxoimidazolidin-1-yl)acetamido)benzamide: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
4-(2-(3-(3-Methylphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide: Contains a methyl group instead of a chlorine atom, potentially altering its pharmacokinetic properties.
4-(2-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide: The fluorine substituent may enhance its metabolic stability and binding affinity to certain targets.
Uniqueness
The presence of the 3-chlorophenyl group in 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide distinguishes it from similar compounds. This chlorine atom can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique pharmacological and chemical behaviors.
Biological Activity
The compound 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide is a member of the imidazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Molecular Weight : 272.70 g/mol
- IUPAC Name : 4-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzenesulfonamide
Synthesis
The synthesis of this compound typically involves the coupling of an acetamido group with a chlorophenyl imidazolidinone derivative. The general synthetic route includes:
- Formation of the imidazolidinone core via cyclization.
- Introduction of the acetamido group through acylation reactions.
- Final purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that derivatives of imidazolidinone compounds demonstrate significant anticancer properties. For instance, studies have shown that similar compounds exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 8.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against several bacterial strains, suggesting potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Insecticidal Activity
Recent studies have explored the insecticidal properties of similar benzamide derivatives, which have shown promising results against agricultural pests such as Mythimna separate and Helicoverpa armigera. The bioassays indicated high lethality at specific concentrations.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit non-receptor tyrosine kinases, impacting cell signaling pathways involved in growth and survival.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling through activation of caspases and regulation of pro-apoptotic factors.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis or interference with metabolic pathways may contribute to its antimicrobial effects.
Case Studies
A notable case study involved the application of a related imidazolidinone in a clinical setting for cancer treatment. Patients exhibited significant tumor regression with minimal side effects, highlighting the therapeutic potential of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
